

"KRAS G12C inhibitor 16" in non-small cell lung cancer models

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Compound of Interest

Compound Name: KRAS G12C inhibitor 16

Cat. No.: B15571040

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As "KRAS G12C inhibitor 16" is not a consistently identified, publicly named compound, this technical guide will focus on a well-characterized and clinically significant KRAS G12C inhibitor, Sotorasib (AMG 510), as a representative agent for researchers, scientists, and drug development professionals. Sotorasib has been the subject of extensive preclinical and clinical investigation in non-small cell lung cancer (NSCLC), providing a wealth of data for this in-depth guide.

Core Principles of KRAS G12C Inhibition

KRAS is a GTPase that functions as a molecular switch in cell signaling. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state.^[1] This leads to the persistent activation of downstream pro-growth signaling pathways, most notably the MAPK/ERK pathway, which drives cell proliferation and survival.^[1]

Sotorasib is a covalent inhibitor that irreversibly and selectively binds to the mutant cysteine residue of KRAS G12C.^{[2][3]} This covalent modification traps KRAS G12C in its inactive, GDP-bound state, thereby blocking its interaction with downstream effectors and inhibiting oncogenic signaling.^{[1][3]}

Preclinical Efficacy in Non-Small Cell Lung Cancer Models

Sotorasib has demonstrated significant anti-tumor activity in a variety of preclinical NSCLC models harboring the KRAS G12C mutation.

In Vitro Activity

In cell viability assays, sotorasib effectively inhibited the growth of KRAS G12C-mutant cell lines with high potency.

Cell Line	IC50 (μM)
Various KRAS G12C Cell Lines	0.004 - 0.032

Data sourced from preclinical studies on sotorasib (AMG 510).[4]

In Vivo Xenograft Models

In murine xenograft models implanted with KRAS G12C-mutated tumors, sotorasib administration led to dose-responsive tumor regression.[4] Notably, in some studies, sotorasib treatment in combination with other agents led to durable cures in a significant portion of the animal models.[4]

Clinical Data in Non-Small Cell Lung Cancer

Clinical trials have demonstrated the efficacy of sotorasib in patients with previously treated KRAS G12C-mutated advanced NSCLC.

Phase I/II Clinical Trial (CodeBreak 100)

Parameter	Phase I (960 mg cohort)	Phase II (960 mg)
Objective Response Rate (ORR)	35.5%	37.1%
Disease Control Rate (DCR)	91.2%	80.6%
Median Progression-Free Survival (PFS)	6.3 months	6.8 months
Median Duration of Response (DOR)	10.9 months	11.1 months

Data from the CodeBreak 100 clinical trial in patients with previously treated KRAS G12C-mutated NSCLC.^{[4][5]}

Experimental Protocols

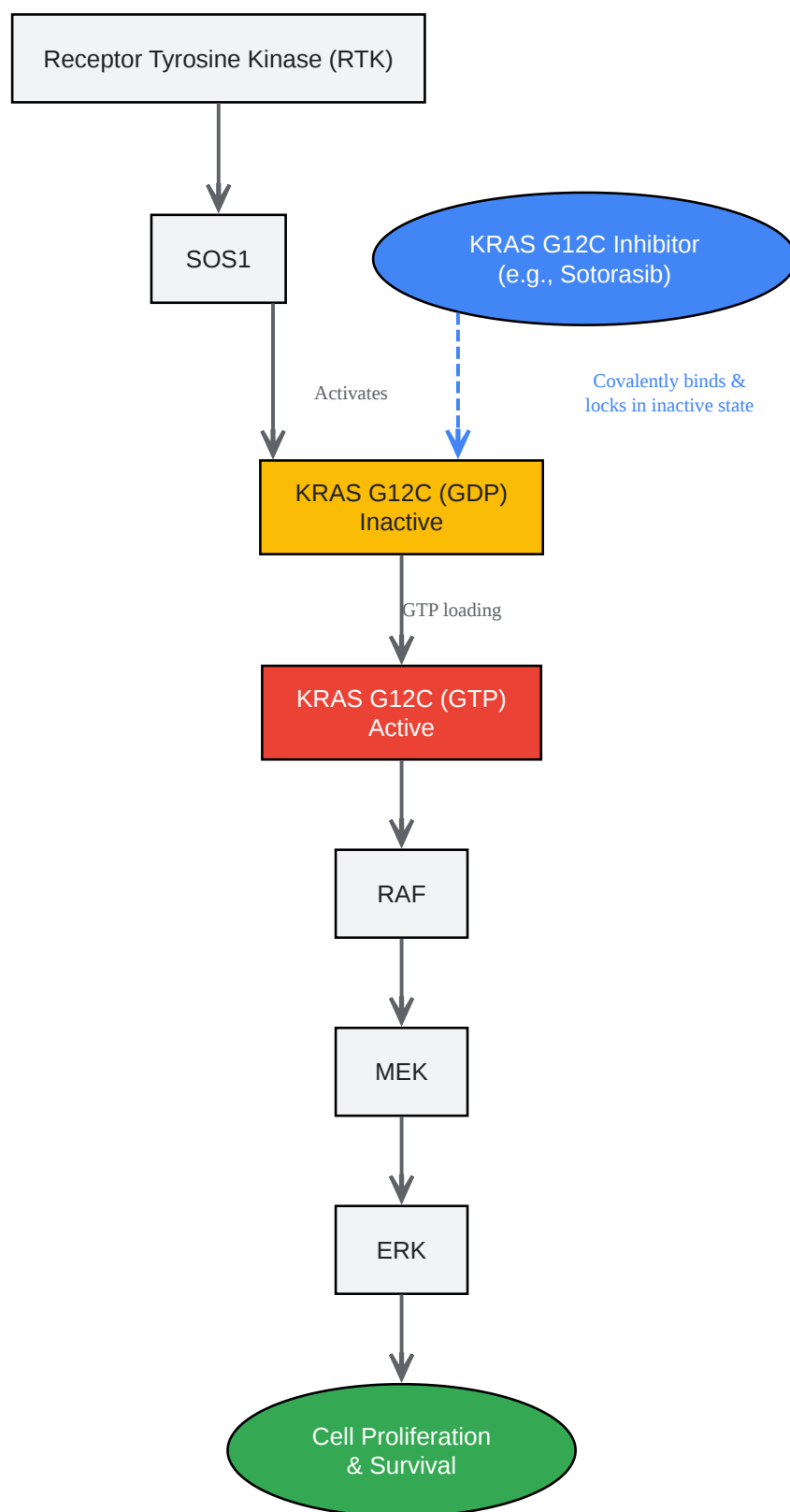
Cell Viability Assay

- **Cell Culture:** KRAS G12C-mutant NSCLC cell lines (e.g., NCI-H358) are cultured in appropriate media and conditions.
- **Treatment:** Cells are seeded in 96-well plates and treated with a range of concentrations of the KRAS G12C inhibitor.
- **Incubation:** Cells are incubated for a specified period (e.g., 72 hours).
- **Viability Assessment:** Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Xenograft Mouse Model

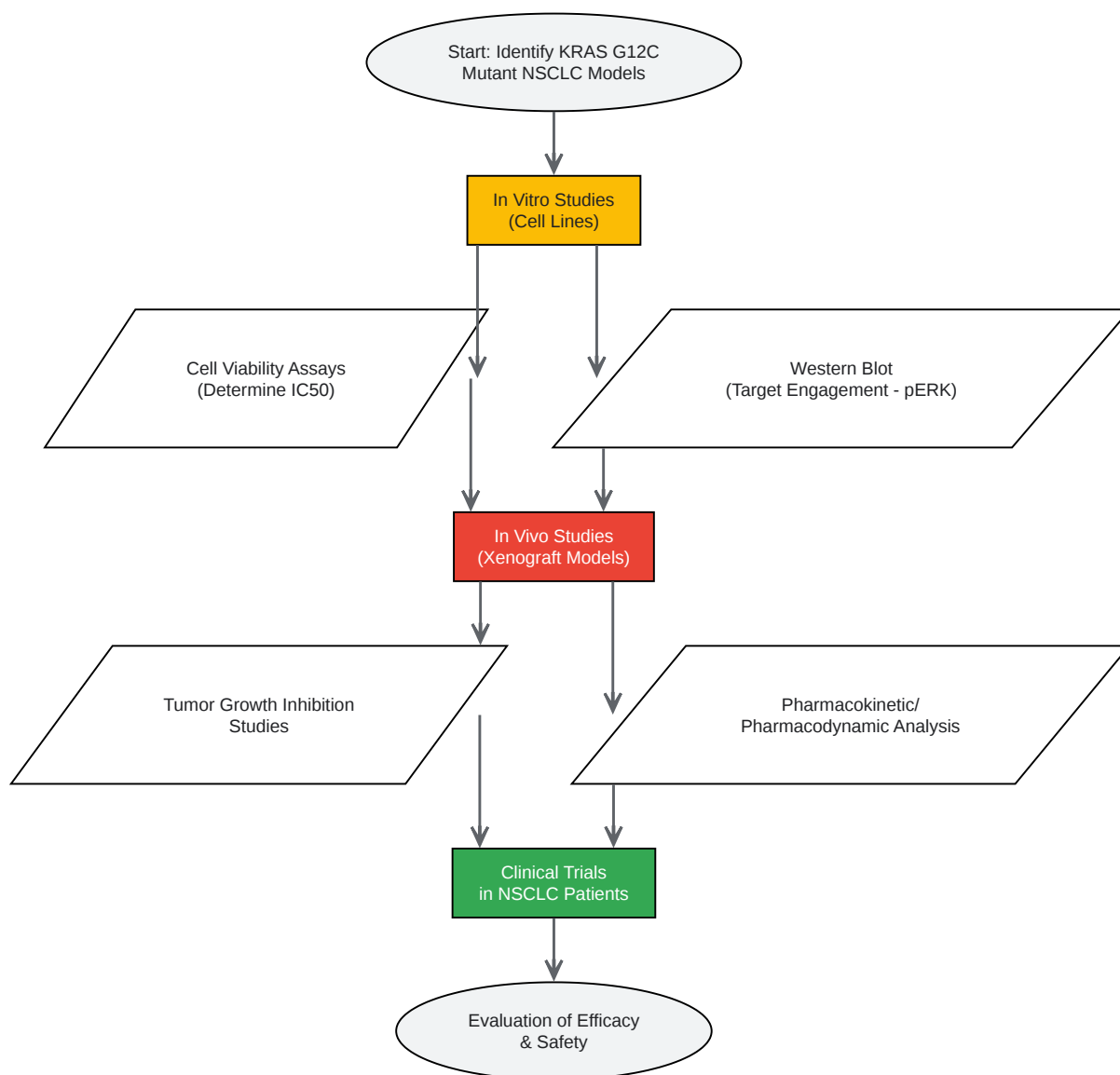
- **Cell Implantation:** KRAS G12C-mutant NSCLC cells are subcutaneously injected into immunocompromised mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment:** Mice are randomized into vehicle control and treatment groups. The KRAS G12C inhibitor is administered orally at specified doses and schedules.
- **Tumor Measurement:** Tumor volume is measured regularly using calipers.
- **Endpoint:** The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.

Signaling Pathways and Experimental Workflows



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Caption: KRAS G12C signaling pathway and the mechanism of inhibitor action.



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